molecular formula C2H5NO3 B1683710 Aminooxyacetic acid CAS No. 645-88-5

Aminooxyacetic acid

Cat. No.: B1683710
CAS No.: 645-88-5
M. Wt: 91.07 g/mol
InChI Key: NQRKYASMKDDGHT-UHFFFAOYSA-N
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Preparation Methods

Aminooxyacetic acid can be synthesized through various methods. One common synthetic route involves the reaction of hydroxylamine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Aminooxyacetic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxime derivatives.

    Reduction: It can be reduced to form amino alcohols.

    Substitution: this compound can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Aminooxyacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

Aminooxyacetic acid exerts its effects by inhibiting pyridoxal phosphate-dependent enzymes, including 4-aminobutyrate aminotransferase and aspartate aminotransferase. It functions as an inhibitor by attacking the Schiff base linkage between pyridoxal phosphate and the enzyme, forming oxime-type complexes. This inhibition prevents the breakdown of gamma-aminobutyric acid and disrupts the malate-aspartate shuttle, leading to increased gamma-aminobutyric acid levels and altered cellular metabolism .

Comparison with Similar Compounds

Aminooxyacetic acid is unique in its ability to inhibit pyridoxal phosphate-dependent enzymes and increase gamma-aminobutyric acid levels. Similar compounds include:

This compound stands out due to its specific inhibitory effects on pyridoxal phosphate-dependent enzymes and its potential therapeutic applications.

Properties

IUPAC Name

2-aminooxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRKYASMKDDGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214756
Record name Aminooxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645-88-5
Record name (Aminooxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminooxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminooxyacetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aminooxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOOXYACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14I68GI3OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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